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Compound of Interest

Compound Name:
4-Amino-N-methylpyridine-2-

carboxamide

CAS No.: 1155066-09-3

Cat. No.: B2845193 Get Quote

Executive Summary: The "Missing Linker"
In the synthesis and quality control of the kinase inhibitor Sorafenib (Nexavar), confusion often

arises between the "Amine Intermediate" and its structural analogs. The core distinction lies in

the phenoxy bridge.

The Sorafenib Intermediate (specifically Intermediate 2) is 4-(4-aminophenoxy)-N-

methylpicolinamide. It contains a phenyl ether linker essential for the drug's pharmacophore.

4-Amino-N-methylpicolinamide is a "truncated" analog. It lacks the phenoxy phenyl ring

entirely, possessing a primary amine directly attached to the pyridine ring. In the context of

Sorafenib manufacturing, it is classified as a process impurity (resulting from ammonolysis of

the chloro-precursor) or a degradation product, rather than a viable synthetic building block

for the final drug.

This guide details the structural, synthetic, and analytical differences between these two

entities to prevent supply chain errors and ensure reaction integrity.

Chemical Identity & Structural Comparison[1][3][4]
[5][6][7]
The following table contrasts the "Truncated" analog with the "True" Sorafenib intermediate.
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Feature
Entity A: The "Truncated"

Analog

Entity B: The Sorafenib

Intermediate

Common Name 4-Amino-N-methylpicolinamide
Sorafenib Amine Intermediate

(Int-2)

IUPAC Name
4-amino-N-methylpyridine-2-

carboxamide

4-(4-aminophenoxy)-N-

methylpyridine-2-carboxamide

CAS Number

Not widely commercialized as

API intermediate (Analog: 4-

Aminopicolinamide is 100137-

47-1)

284462-37-9

Molecular Formula C₇H₉N₃O C₁₃H₁₃N₃O₂

Molecular Weight ~151.17 g/mol 243.26 g/mol

Structural Difference
Direct attachment: -NH₂ is

bonded directly to Pyridine C4.

Ether Linker: -NH₂ is on a

Phenyl ring, linked to Pyridine

C4 via Oxygen.

Role in Sorafenib Impurity / Byproduct
Key Precursor (Couples with

isocyanate)

Synthetic Pathways & Divergence
The confusion between these molecules often stems from their common origin: 4-Chloro-N-

methylpicolinamide (CM-Picolinamide). This chlorinated compound is the electrophilic "hub" of

the synthesis.

The Divergence Mechanism
The synthesis of Sorafenib relies on a Nucleophilic Aromatic Substitution (SNAr).

The Desired Path (Ether Formation): 4-Aminophenol attacks the 4-position of the pyridine

ring, displacing chlorine. This installs the phenoxy bridge, creating the Sorafenib

Intermediate (Entity B).
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The Undesired Path (Ammonolysis): If the reaction environment contains free ammonia (or if

methylamine is used aggressively without protection), the nitrogen nucleophile attacks the 4-

position instead of the oxygen. This creates 4-amino-N-methylpicolinamide (Entity A), a

dead-end impurity that cannot form Sorafenib.

Pathway Visualization (DOT)

Picolinic Acid
Derivative

4-Chloro-N-methylpicolinamide
(The Electrophile Hub)

CAS: 220000-87-3

SOCl2, MeNH2

Sorafenib Intermediate
(4-(4-aminophenoxy)-...)

CAS: 284462-37-9

Path A: + 4-Aminophenol
(Base, KOtBu/K2CO3)

S_NAr Mechanism

4-Amino-N-methylpicolinamide
(Truncated Impurity)

Path B: + NH3 / Over-reaction
(Impurity Formation)

Sorafenib (Nexavar)

+ Isocyanate
(Urea Formation)

Cannot React

Click to download full resolution via product page

Caption: Synthetic divergence showing the origin of the 4-amino impurity vs. the true phenoxy

intermediate.

Experimental Protocols
To ensure the isolation of the correct Sorafenib Intermediate and avoid the 4-amino impurity,

the following protocols (adapted from Bankston et al. and industrial patents) are recommended.

Synthesis of the True Intermediate (Phenoxy-Linker)
Target: 4-(4-aminophenoxy)-N-methylpicolinamide (CAS 284462-37-9)

Principle: Use of a potassium base to increase the nucleophilicity of the phenol oxygen,

favoring O-alkylation over N-alkylation or hydrolysis.

Protocol:

Reagents: Charge a reactor with 4-Chloro-N-methylpicolinamide (1.0 eq) and 4-Aminophenol

(1.1 eq).
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Solvent: Add DMF (Dimethylformamide) or DMSO. Note: Polar aprotic solvents accelerate

SNAr.

Base: Add Potassium tert-butoxide (KOtBu) (2.0 eq) slowly to control exotherm. Alternative:

Potassium Carbonate (K₂CO₃) can be used but requires higher temperatures.

Reaction: Heat to 80–100°C for 4–6 hours.

Quench: Cool to room temperature and pour into water (precipitates the product).

Purification: Filter the solids. Wash with water to remove salts and unreacted aminophenol.

Recrystallize from Ethyl Acetate/Hexane if necessary.

Validation: The product must show a mass peak of [M+H]+ = 244.1.

Analytical Detection of the 4-Amino Impurity
Target: Detection of 4-amino-N-methylpicolinamide in the reaction mixture.

If the reaction in 4.1 is run with poor quality reagents (containing ammonia) or at excessive

temperatures causing amide degradation, the 4-amino impurity forms.

HPLC Method Parameters:

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150mm x 4.6mm).

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 60% B over 20 minutes.

Differentiation:

4-Amino-N-methylpicolinamide: Elutes early (more polar, lower MW).

Sorafenib Intermediate (Phenoxy): Elutes later (more hydrophobic due to the extra phenyl

ring).
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Functional Consequence in Drug Design
Why is the distinction critical? The phenoxy linker is not just a spacer; it is a critical structural

element for Sorafenib's kinase inhibition mechanism.

Geometry (DFG-Out Binding): Sorafenib is a Type II kinase inhibitor. It binds to the inactive

conformation of the kinase (DFG-out).

The "Hinge" vs. "Allosteric" Pocket:

The Pyridine ring (common to both molecules) interacts with the hinge region of the

kinase.

The Urea moiety (added later) binds to the conserved Glu/Asp residues.

The Phenoxy Bridge (present only in the true intermediate) allows the molecule to span

the distance between the hinge and the hydrophobic allosteric pocket.

Failure Mode: The "Truncated" 4-amino analog lacks the physical length to reach the

allosteric pocket. Even if it were reacted further (which is chemically difficult), the resulting

molecule would be inactive against RAF/VEGFR kinases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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